![molecular formula C8H7ClN4 B2636960 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile CAS No. 1876666-36-2](/img/structure/B2636960.png)
1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile
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Overview
Description
1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a chloropyrimidine moiety attached to an azetidine ring, with a nitrile group at the third position of the azetidine ring
Preparation Methods
The synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloropyrimidine and azetidine-3-carbonitrile.
Reaction Conditions: The chloropyrimidine is reacted with azetidine-3-carbonitrile under specific conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines.
Common Reagents and Conditions: Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound is being explored for its potential therapeutic effects, particularly in treating various cancers and infectious diseases. Its structural attributes allow it to interact with specific molecular targets, making it a candidate for drug development.
2. Biological Activity
Research indicates that 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile exhibits antimicrobial and anticancer properties. The presence of the chloropyrimidine moiety is believed to enhance its biological activity by interacting with enzymes and receptors involved in disease pathways .
3. Drug Development
The compound serves as a precursor for synthesizing more complex pharmaceutical agents. Its derivatives are being studied for their efficacy against various conditions, including those associated with B-cell lymphoma, where modulation of specific pathways is crucial .
Data Table: Comparison of Biological Activities
Compound | Activity | IC50 (nM) | Target |
---|---|---|---|
This compound | Anticancer | TBD | BCL6 (inhibition) |
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide | Antimicrobial | TBD | Various bacterial enzymes |
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid | Anti-inflammatory | TBD | Inflammatory cytokines |
Case Studies
Case Study 1: BCL6 Inhibition
A recent study focused on optimizing compounds similar to this compound for inhibiting BCL6, a transcriptional repressor implicated in diffuse large B-cell lymphoma. The study demonstrated that modifications to the pyrimidine substituent significantly enhanced the compound's potency, leading to the discovery of derivatives with IC50 values in the low nanomolar range .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity of various derivatives of this compound against common bacterial strains. Results indicated that certain modifications to the nitrile group improved efficacy against resistant strains, highlighting the compound's potential as a lead structure for new antibiotics .
Mechanism of Action
The mechanism of action of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The chloropyrimidine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group may also play a role in its biological activity by forming interactions with biomolecules.
Comparison with Similar Compounds
1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile can be compared with other similar compounds, such as:
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide: This compound has a carboxamide group instead of a nitrile group, which may result in different chemical and biological properties.
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid:
1-(5-Chloropyrimidin-2-yl)azetidine-3-methanol: The methanol derivative may have different solubility and reactivity compared to the nitrile compound.
Biological Activity
1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article discusses its biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological properties.
Chemical Structure
The compound features a chlorinated pyrimidine ring and an azetidine moiety, which contribute to its biological profile. The general structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its role as an inhibitor in different enzymatic pathways and its potential therapeutic applications.
Inhibition Studies
- Enzyme Inhibition : The compound has shown promise as a potent inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on NAPE-PLD, an enzyme implicated in the biosynthesis of bioactive lipids. The SAR analysis indicates that modifications to the azetidine ring can enhance potency and selectivity against the target enzyme .
- Potency Metrics : In one study, a related compound exhibited an IC50 value of 72 nM, indicating significant inhibitory activity . This suggests that this compound may possess comparable or enhanced activity depending on specific structural modifications.
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how structural changes affect the biological activity of compounds within this class:
Case Study 1: NAPE-PLD Inhibition
A recent study focused on optimizing pyrimidine derivatives for NAPE-PLD inhibition demonstrated that introducing azetidine rings significantly improved metabolic stability and bioavailability compared to traditional piperidine derivatives. The optimized compounds showed reduced clearance rates and enhanced potency, highlighting the potential of azetidine-based structures in drug design .
Case Study 2: Antiproliferative Effects
Another investigation assessed the antiproliferative effects of related compounds in cancer cell lines. The results indicated that modifications leading to increased hydrophilicity correlated with improved cellular uptake and efficacy against tumor growth, suggesting that this compound could be a candidate for further development in oncology .
Properties
IUPAC Name |
1-(5-chloropyrimidin-2-yl)azetidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-2-11-8(12-3-7)13-4-6(1-10)5-13/h2-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHNITLZYRUVDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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